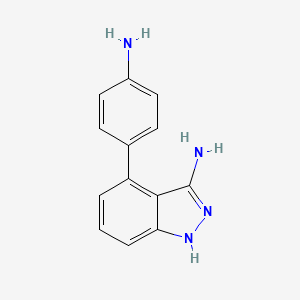

4-(4-aminophenyl)-1H-indazol-3-amine

Descripción general

Descripción

La 4-(4-aminofenil)-1H-indazol-3-ilamina es un compuesto orgánico que presenta un núcleo de indazol sustituido con un grupo aminofenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 4-(4-aminofenil)-1H-indazol-3-ilamina normalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común comienza con la nitración de la 4-nitroacetofenona, seguida de la reducción para producir derivados de 4-aminofenil. La reacción de ciclización se cataliza entonces por ácidos para formar el anillo de indazol .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y cribado de alto rendimiento para identificar los catalizadores y las condiciones de reacción más eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones: La 4-(4-aminofenil)-1H-indazol-3-ilamina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Hidrogenación utilizando paladio sobre carbón (Pd/C) o reducción con hierro en condiciones ácidas.

Sustitución: Halogenación utilizando bromo o cloración con gas cloro.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Derivados de aminofenil.

Sustitución: Compuestos de indazol halogenados.

4. Aplicaciones en investigación científica

La 4-(4-aminofenil)-1H-indazol-3-ilamina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.

Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y tintes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-aminophenyl)-1H-indazol-3-amine has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound may act as an enzyme inhibitor in cancer treatment. It interacts effectively with enzymes involved in cancer progression, potentially inhibiting their activity and thus slowing tumor growth. For instance, studies have shown that related indazole derivatives exhibit potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Properties : The compound is also being explored for its antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to bind with biological macromolecules, enhancing its effectiveness against pathogens .

Biochemistry

In biochemistry, this compound has been utilized to study:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable tool for understanding enzyme-substrate interactions and signaling pathways in cellular biology. This research can lead to insights into disease mechanisms and the development of targeted therapies .

- Cellular Signaling Pathways : Researchers have employed this compound to investigate the impact of drugs on cellular signaling pathways, which are crucial for maintaining cellular functions and responses to external stimuli .

Materials Science

In the industrial sector, this compound is being explored for its potential in developing advanced materials:

- Polymers and Dyes : The compound's unique chemical properties make it suitable for use in synthesizing polymers and dyes, contributing to advancements in material science .

Case Study 1: Anticancer Research

A notable study investigated the effects of indazole derivatives on colon cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant antiproliferative activity, with IC50 values in the nanomolar range. This study underscores the potential of indazole derivatives as novel therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

In another research effort, the inhibitory effects of various indazole derivatives on enzyme activity were evaluated. The results indicated that modifications in the indazole structure could enhance binding affinity and selectivity towards target enzymes, suggesting a pathway for designing more effective enzyme inhibitors based on this compound .

Mecanismo De Acción

El mecanismo de acción de la 4-(4-aminofenil)-1H-indazol-3-ilamina implica su interacción con dianas moleculares específicas. Puede unirse a enzimas y receptores, modulando su actividad. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, afectando así a las vías bioquímicas implicadas .

Compuestos similares:

Derivados de 4-aminofenil: Estos compuestos comparten el grupo aminofenil pero difieren en la estructura del núcleo.

Derivados de indazol: Compuestos con el núcleo de indazol pero con diferentes sustituyentes.

Singularidad: La 4-(4-aminofenil)-1H-indazol-3-ilamina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su doble funcionalidad como derivado de indazol y aminofenil lo convierte en un compuesto versátil en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

4-aminophenyl derivatives: These compounds share the aminophenyl group but differ in the core structure.

Indazole derivatives: Compounds with the indazole core but different substituents.

Uniqueness: 4-(4-aminophenyl)-1H-indazol-3yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an indazole and an aminophenyl derivative makes it a versatile compound in various research applications .

Actividad Biológica

4-(4-Aminophenyl)-1H-indazol-3-amine, with the molecular formula C₁₃H₁₂N₄, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure consists of an indazole core substituted with a 4-aminophenyl group, which enhances its reactivity and interaction with biological macromolecules. Research has indicated its potential applications in treating various diseases, particularly cancer.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an enzyme inhibitor . Studies have shown that this compound can effectively inhibit enzymes involved in cancer progression. Its structural features allow it to bind to active sites on these enzymes, potentially leading to reduced enzymatic activity and subsequent tumor growth inhibition.

Antitumor Activity

The compound has demonstrated promising antitumor activity across various cancer cell lines. For instance, research evaluating indazole derivatives revealed that compounds similar to this compound exhibited significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). The IC50 values for these compounds were notably low, indicating potent antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Regulation : The compound has been shown to affect apoptosis pathways and cell cycle progression, possibly through interactions with Bcl2 family members and the p53/MDM2 pathway .

- Signal Transduction Alteration : It may alter cellular signaling pathways that are critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural characteristics. SAR studies suggest that modifications at specific positions on the indazole ring can significantly influence biological activity. For example, substituents at the 4-position can enhance binding affinity and inhibitory potency against target enzymes .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-indazole | Basic indazole structure without substitutions | Limited biological activity |

| 4-aminoacetophenone | Aminophenyl group without indazole core | Moderate activity |

| 5-aminoindazole | Indazole core with different amino substitution | Variable activity |

The specific substitution pattern in this compound enhances its versatility and efficacy compared to these related compounds.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indazole derivatives, this compound was tested against various human cancer cell lines. The results indicated an IC50 value of approximately 5.15 µM against K562 cells, suggesting significant potential for therapeutic application in leukemia treatment .

Case Study 2: Enzyme Interaction

Another investigation assessed the binding interactions between this compound and specific kinases involved in cancer progression. Molecular docking studies demonstrated effective hydrogen bonding and hydrophobic interactions, supporting its role as a potent enzyme inhibitor .

Propiedades

IUPAC Name |

4-(4-aminophenyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLSBOHZQJRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583110 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819058-89-4 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.